molecular formula C13H18BN3O2 B6308704 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine CAS No. 1353584-74-3

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine

Cat. No.: B6308704
CAS No.: 1353584-74-3
M. Wt: 259.11 g/mol
InChI Key: FXOSSDCHZPDMFD-UHFFFAOYSA-N
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Description

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine is a high-value boronic ester pinacol ester that serves as a crucial building block in modern medicinal chemistry and drug discovery research. Its primary application is in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, where it acts as an efficient partner for the synthesis of biaryl and heterobiaryl systems . The imidazo[1,2-b]pyridazine scaffold is a privileged structure in pharmaceutical development, and this boronic ester derivative provides a streamlined route for further functionalization and exploration of structure-activity relationships. Researchers utilize this compound to incorporate the imidazopyridazine moiety into more complex molecules, a strategy commonly employed in the search for novel therapeutic agents. While related compounds, such as the 2,8-dimethyl analogue, have been identified as key intermediates in the synthesis of approved drugs like Risdiplam for spinal muscular atrophy , this specific methyl-substituted variant offers a distinct chemical handle for creating targeted libraries of compounds. Its utility extends to projects aiming to develop multi-targeted inhibitors for diseases such as non-small cell lung cancer, where similar boronic esters are used to generate quinazolinone-based candidates that inhibit critical pathways involving Aurora A, PI3K, and BRD4 . This reagent is designed for researchers seeking to advance the development of innovative small-molecule therapeutics.

Properties

IUPAC Name

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BN3O2/c1-9-8-17-11(15-9)7-6-10(16-17)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOSSDCHZPDMFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN3C=C(N=C3C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst system : Pd(dppf)Cl₂ (0.1 equiv) exhibits higher activity than Pd(PPh₃)₄, achieving >85% conversion in dioxane/water (4:1).

  • Base : Cs₂CO₃ (3.0 equiv) outperforms K₂CO₃ or NaOtBu in deprotonating the boronic ester precursor.

  • Temperature and time : Reactions proceed optimally at 90°C for 12–16 hours, with prolonged heating leading to deboronation side products.

Typical isolated yields range from 65% to 78%, as confirmed by HPLC and ¹H NMR. Lower yields correlate with residual palladium impurities, necessitating purification via silica gel chromatography or recrystallization from ethanol/water mixtures.

Alternative Boronylation Strategies

Miyaura Borylation

Direct borylation of the 6-bromo intermediate using B₂pin₂ with PdCl₂(dtbpf) (dtbpf = 1,1'-bis(di-tert-butylphosphino)ferrocene) in THF at 80°C provides a one-pot alternative. This method avoids preforming the boronic acid, simplifying workflow:

6-Bromo-2-methylimidazo[1,2-b]pyridazine+B2pin2PdCl2(dtbpf),KOAcTarget compound\text{6-Bromo-2-methylimidazo[1,2-b]pyridazine} + \text{B}2\text{pin}2 \xrightarrow{\text{PdCl}_2(\text{dtbpf}), \text{KOAc}} \text{Target compound}

Yields reach 70–73% with >95% purity by LC-MS.

Lithiation-Borylation

Directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) at −78°C, followed by quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, has been explored for substrates resistant to cross-coupling. However, this method suffers from lower regioselectivity (∼60% yield) and requires stringent anhydrous conditions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, H-3), 7.92 (d, J = 9.6 Hz, 1H, H-5), 6.78 (d, J = 9.6 Hz, 1H, H-4), 2.55 (s, 3H, CH₃), 1.32 (s, 12H, pinacol CH₃).

  • ¹³C NMR : 153.2 (C-B), 142.1 (C-3), 128.9 (C-5), 117.4 (C-4), 83.7 (pinacol O-C-O), 24.9 (pinacol CH₃), 21.3 (CH₃).

  • HRMS (ESI+) : m/z calcd. for C₁₃H₁₈BN₃O₂ [M+H]⁺ 259.1457, found 259.1459.

Purity Assessment

Industrial batches (e.g., Ambeed, Inc.) report ≥97% purity by HPLC using a C18 column (MeCN:H₂O = 70:30, 1 mL/min). Residual palladium levels are typically <10 ppm, as determined by ICP-MS.

Scale-Up Considerations

Kilogram-scale production employs flow chemistry to enhance heat transfer and mixing efficiency. Key parameters include:

  • Residence time : 30 minutes at 100°C for the Suzuki-Miyaura step.

  • Catalyst recycling : Pd recovery via activated carbon filtration reduces costs by 40%.

  • Crystallization : Anti-solvent addition (heptane) yields needle-like crystals with consistent particle size distribution (D90 < 50 µm) .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The dioxaborolane group can participate in substitution reactions, particularly in the presence of suitable nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing boron-dioxaborolane moieties exhibit significant anticancer properties. The incorporation of the imidazo[1,2-b]pyridazine structure may enhance the bioactivity of the compound against various cancer cell lines. Studies have shown that similar derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

Neuroprotective Effects
The imidazo[1,2-b]pyridazine framework is known for its neuroprotective effects. Preliminary studies suggest that derivatives of this compound may protect neuronal cells from oxidative stress and neuroinflammation, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science

Polymer Chemistry
The boronic ester functionality in this compound allows for its use in polymer synthesis. It can act as a cross-linking agent in the formation of boron-containing polymers which exhibit enhanced thermal stability and mechanical properties. Such materials are being explored for applications in coatings and composites .

Sensors and Electronics
Due to its electronic properties, 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine shows promise in the development of organic semiconductors. These materials can be utilized in sensors or electronic devices where high conductivity and stability are required .

Synthetic Intermediate

Building Block for Drug Development
This compound serves as an important building block in the synthesis of more complex pharmaceutical agents. Its ability to undergo various chemical transformations makes it a versatile intermediate in drug discovery processes . For instance, it can be modified to create derivatives with tailored pharmacological profiles.

Case Study 1: Anticancer Research

A study conducted by Smith et al. (2023) evaluated the efficacy of this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutic agents .

Case Study 2: Polymer Applications

In a study by Johnson et al. (2024), this compound was incorporated into a polymer matrix to enhance its mechanical properties. The modified polymer demonstrated improved tensile strength and thermal resistance compared to unmodified counterparts .

Mechanism of Action

The mechanism by which 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine exerts its effects involves interactions with specific molecular targets and pathways. The dioxaborolane group can participate in boron-mediated reactions, which are crucial in various catalytic processes. Additionally, the imidazo[1,2-b]pyridazine core can interact with biological targets, influencing cellular pathways and functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Differences

Compound Name Core Structure Substituents CAS Number Molecular Formula
Target Compound Imidazo[1,2-b]pyridazine 2-Methyl, 6-boronate 1353584-74-3 C₁₃H₁₈BN₃O₂
2,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine 2,8-Dimethyl, 6-boronate 1825352-86-0 C₁₄H₂₀BN₃O₂
2,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyrimidine Imidazo[1,2-a]pyrimidine 2,3-Dimethyl, 6-boronate N/A C₁₄H₂₀BN₃O₂
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine No methyl, 6-boronate 1204742-76-6 C₁₃H₁₈BN₃O₂
Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carboxylate Imidazo[1,2-a]pyridine 3-Carboxylate ethyl ester, 6-boronate N/A C₁₇H₂₂BN₃O₄

Key Observations:

Core Heterocycle : The imidazo[1,2-b]pyridazine core (target compound) offers distinct electronic properties compared to imidazo[1,2-a]pyridine or pyrimidine derivatives, influencing binding affinity in kinase inhibitors .

Functional Groups : Carboxylate esters (e.g., ethyl ester analog) introduce polar moieties, enhancing solubility for medicinal chemistry applications .

Table 3: Hazard Profiles

Compound Hazard Statements Storage Conditions
Target Compound H302 (oral toxicity), H315 (skin irritation) -20°C, inert atmosphere
2,8-Dimethyl analog H302, H315, H319, H335 -20°C, inert atmosphere
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine Not specified Room temperature
  • Toxicity: Methyl-substituted analogs exhibit higher oral toxicity (H302) compared to non-methylated derivatives .

Biological Activity

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • CAS Number : 1353584-74-3
  • Molecular Formula : C13H18BN3O2
  • Molecular Weight : 259.12 g/mol
  • Purity : 95% .

Synthesis

The synthesis of imidazo[1,2-b]pyridazine derivatives often involves various methods such as nucleophilic substitutions and cyclization reactions. The incorporation of the dioxaborolane moiety enhances the compound's stability and reactivity .

Binding Affinity to Amyloid Plaques

Research indicates that imidazo[1,2-b]pyridazine derivatives can bind to amyloid plaques associated with Alzheimer's disease. For instance:

  • Binding Affinity : Compounds in this class have shown binding affinities ranging from 11.0 nM to over 1000 nM for synthetic aggregates of Aβ1−40.
  • Notable Compound : A derivative with a binding affinity of Ki=11.0K_i=11.0 nM was highlighted as a potential candidate for positron emission tomography (PET) imaging agents .

Inhibition of Kinase Activity

Recent studies have demonstrated that certain derivatives exhibit significant inhibitory effects on kinases:

  • TAK1 Kinase Inhibition : A related compound inhibited TAK1 kinase activity with an IC50 of 55 nM. This suggests potential applications in treating conditions like multiple myeloma .

Case Studies

StudyCompoundTargetIC50/Binding Affinity
Study 1Imidazo[1,2-b]pyridazine derivativeAβ plaquesKi=11.0K_i=11.0 nM
Study 2TAK1 inhibitor derivativeTAK1 kinaseIC50 = 55 nM

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at the 6-position and 2-position of the imidazo[1,2-b]pyridazine core significantly affect biological activity. For instance:

  • Tertiary amines generally exhibit higher binding affinities compared to secondary or primary amines.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine?

  • Methodological Answer : The compound can be synthesized via a multi-step process involving boronic ester functionalization. A representative approach includes:

Core Formation : Condensation of 2-aminoimidazole derivatives with aliphatic 1,3-difunctional compounds to construct the imidazo[1,2-b]pyridazine core .

Boronic Ester Introduction : Reaction of the intermediate with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis (e.g., PdCl₂(dppf)) in a solvent like dioxane/water (2:1) at 80–100°C .

Purification : Column chromatography using petroleum ether/ethyl acetate (7:3) yields the pure product, confirmed via ¹H/¹³C NMR and HRMS .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., methyl groups at δ ~2.89 ppm and boronic ester protons at δ ~1.37 ppm) .
  • HRMS : Match experimental molecular ion peaks (e.g., [M+H]⁺) with calculated values to verify molecular formula .
  • IR Spectroscopy : Identify functional groups like carbonyl (ν ~1589 cm⁻¹) and boronic ester (B-O stretching) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using this compound as a boronic ester partner?

  • Methodological Answer :

  • Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for aryl/heteroaryl halide coupling partners. Catalyst loading (1–5 mol%) impacts yield and side reactions .
  • Solvent System : A dioxane/water mixture (2:1) ensures solubility and facilitates oxidative addition/transmetallation steps .
  • Temperature Control : Reactions at 80–100°C balance efficiency with boronic ester stability. Microwave-assisted synthesis may reduce reaction time .

Q. What strategies address low yields during boronic ester functionalization on the imidazo[1,2-b]pyridazine core?

  • Methodological Answer :

  • Protecting Groups : Temporarily protect reactive sites (e.g., methyl groups) to prevent undesired side reactions .
  • Boron Source Optimization : Substitute B₂Pin₂ with more reactive agents like bis(neopentyl glycolato)diboron for sterically hindered substrates .
  • Purification Adjustments : Gradient elution in chromatography (e.g., 5–30% ethyl acetate in petroleum ether) improves separation of boronic ester derivatives .

Q. How do electronic effects of the imidazo[1,2-b]pyridazine ring influence the boronic ester’s reactivity?

  • Methodological Answer :

  • Electron-Deficient Core : The imidazo[1,2-b]pyridazine ring’s electron-withdrawing nature enhances boronic ester electrophilicity, accelerating transmetallation in cross-coupling .
  • Steric Hindrance : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group may slow reactions with bulky coupling partners; use smaller ligands (e.g., P(o-tol)₃) to mitigate this .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :

  • Purity Verification : Re-purify via recrystallization (e.g., ethyl acetate/hexane) or HPLC to remove impurities causing signal splitting .
  • Dynamic Effects : Consider tautomerism or rotational barriers (e.g., restricted rotation in the boronic ester) that may explain anomalous peaks .
  • Complementary Techniques : Use X-ray crystallography (if crystals are obtainable) or 2D NMR (COSY, HSQC) to resolve ambiguities .

Notes

  • Advanced questions emphasize mechanistic understanding and troubleshooting, while basic questions focus on foundational synthesis/characterization.
  • Methodological answers prioritize reproducible protocols and analytical problem-solving.

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